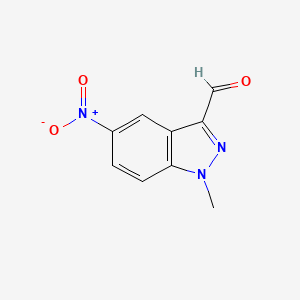

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-methyl-5-nitroindazole-3-carbaldehyde |

InChI |

InChI=1S/C9H7N3O3/c1-11-9-3-2-6(12(14)15)4-7(9)8(5-13)10-11/h2-5H,1H3 |

InChI Key |

KMSDSDJYNLGQOT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methylindazole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the indazole ring .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Major products formed from these reactions include 1-methyl-5-amino-1H-indazole-3-carbaldehyde (from reduction) and 1-methyl-5-nitro-1H-indazole-3-carboxylic acid (from oxidation).

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde typically involves the nitrosation of indoles, which is a well-documented method for generating various indazole derivatives. The reaction conditions can be optimized to enhance yields, often employing techniques such as reverse addition to mitigate by-product formation. For example, a study highlighted the successful conversion of indoles to their corresponding indazole derivatives using a nitrosating mixture under controlled conditions, achieving yields upwards of 78% in some cases .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further exploration in therapeutic applications:

- Anticancer Activity : Research has shown that derivatives of 5-nitroindole compounds, including this compound, can inhibit the proliferation of cancer cells. In vitro studies demonstrated that certain derivatives had IC50 values indicating significant anti-proliferative effects against human cancer cell lines such as HeLa cells . The mechanism may involve the generation of reactive oxygen species (ROS) that contribute to cellular stress and apoptosis.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Various indazole derivatives have displayed activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from related structures showed promising results with minimum inhibitory concentrations (MICs) that suggest potential for development into new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study assessing the anti-proliferative effects of substituted 5-nitroindole derivatives, compound 7 (related to this compound) demonstrated notable inhibition of HeLa cell proliferation with an IC50 value of approximately 5.89 μM. Further analysis indicated that pre-treatment with N-acetyl cysteine reversed some of the cytotoxic effects, suggesting a role for oxidative stress in the mechanism of action .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported zones of inhibition correlating with increasing concentrations of synthesized compounds, with some showing comparable efficacy to standard antibiotics like penicillin. Notably, certain scaffolds exhibited MIC values as low as 10 μg/mL against specific pathogens .

Data Tables

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly alter physicochemical properties and reactivity. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical and Electronic Properties

- Nitro vs. Fluoro/Methoxy: The nitro group (NO₂) is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group and enhancing reactivity in nucleophilic additions. In contrast, fluoro (F) and methoxy (OMe) groups are less deactivating, leading to milder reactivity .

- Positional Isomerism : 5-Nitro derivatives exhibit distinct electronic effects compared to 6-nitro isomers. For example, 5-Nitro-1H-indazole-3-carbaldehyde (similarity score 0.78) differs from 6-Nitro-1H-indazole-3-carbaldehyde (similarity score 0.88) in resonance stabilization and dipole moments .

Biological Activity

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique molecular structure, which includes a nitro group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory studies, and neuroprotection.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 192.18 g/mol

- Melting Point : Approximately 161-162°C

- Boiling Point : About 332.9°C

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Properties

Indazole derivatives, including this compound, have been studied for their potential as anticancer agents. Specific studies have demonstrated that this compound can inhibit various cancer cell lines through mechanisms that may involve the modulation of critical signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TK-10 | 10.5 | Induction of apoptosis |

| HT-29 | 15.2 | Inhibition of cell proliferation |

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical in diseases such as arthritis and other inflammatory conditions. Its anti-inflammatory activity is often assessed through its ability to inhibit pro-inflammatory cytokines.

| Activity Assay | IC50 (µM) |

|---|---|

| NF-κB/AP-1 Reporter | 25.0 |

| IL-6 Inhibition | 18.3 |

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is closely related to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Binding Affinity Studies : Molecular docking studies indicate that the compound binds effectively to target proteins, modulating their activity and potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to other indazole derivatives. SAR studies reveal that modifications at the 3-position significantly influence its potency against various biological targets.

Case Studies

Several case studies highlight the efficacy of this compound in different contexts:

- Cancer Cell Line Study : A study involving human cancer cell lines demonstrated that this compound reduced cell viability significantly compared to controls, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In vivo studies using animal models of inflammation showed a marked decrease in symptoms when treated with this compound, supporting its anti-inflammatory claims.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Precursor | Conditions | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-1-methyl-indazole derivative | K₂CO₃, DMF, 80–100°C | Competing side reactions |

| Direct Nitration | 1-Methyl-1H-indazole-3-carbaldehyde | HNO₃/H₂SO₄, 0–5°C | Over-nitration, regioselectivity |

| Vilsmeier-Haack | 1-Methyl-1H-indazole | POCl₃, DMF, reflux | Handling corrosive reagents |

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 206.06) and fragments .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography is pivotal for confirming molecular geometry and nitro group orientation. Key steps include:

Data Collection : Use a single crystal (size ≥ 0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ SHELXT for space group determination and initial phase estimation .

Refinement : Use SHELXL to model anisotropic displacement parameters and address thermal motion artifacts. For disordered nitro groups, apply restraints (e.g., SIMU/DELU) .

Validation : Check for twinning (e.g., using R₁/R₂ metrics) and refine with TWIN/BASF commands if necessary .

Q. Challenges :

- Twinning : Common in nitro-substituted heterocycles; resolve via HKLF5 format in SHELXL .

- Thermal Motion : High B-factors for nitro groups require constrained refinement .

Advanced Question: How do electronic effects of the nitro group complicate spectral interpretation?

Methodological Answer:

The nitro group’s strong electron-withdrawing nature induces:

- NMR Shifts : Deshielding of adjacent protons (Δδ ≈ +0.5–1.0 ppm) and carbons (Δδ ≈ +10–15 ppm) .

- Coupling Patterns : In NOESY experiments, NOE correlations between H-4 and the aldehyde proton confirm spatial proximity, aiding regiochemical assignment .

- IR Band Splitting : Asymmetric (1520 cm⁻¹) and symmetric (1350 cm⁻¹) NO₂ stretches distinguish para/meta substitution .

Case Study : Misassignment of a singlet at δ 8.8 ppm as H-6 (vs. H-4) was corrected via HMBC correlations to C-3 (carbonyl) .

Advanced Question: How can researchers resolve contradictions in synthetic yields or purity?

Methodological Answer:

Discrepancies often arise from competing reactions or purification inefficiencies. Mitigation strategies include:

Analytical Cross-Validation :

- HPLC-PDA : Quantify purity (>98% by area normalization) and detect by-products (e.g., di-nitrated analogs) .

- TGA/DSC : Assess thermal stability; decomposition >200°C indicates high purity .

Mechanistic Studies :

- DFT Calculations : Predict regioselectivity of nitration using Gaussian09 (B3LYP/6-31G**) .

Optimization :

Q. Table 2: Contradiction Resolution Workflow

| Issue | Diagnostic Tool | Solution |

|---|---|---|

| Low yield | HRMS, ¹H NMR | Optimize stoichiometry |

| By-product formation | HPLC, column chromatography | Gradient elution optimization |

| Regiochemical ambiguity | X-ray crystallography, NOESY | Redesign synthetic route |

Advanced Question: What computational methods aid in predicting reactivity or stability?

Methodological Answer:

- Reactivity Prediction :

- Fukui Indices (via Gaussian09): Identify electrophilic sites (e.g., C-3 for formylation) .

- Stability Analysis :

- Solubility Prediction :

- COSMO-RS : Estimate solubility in DMSO/water mixtures for crystallization trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.